7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
This compound is a novel sulfonamide hybrid including coumarin and isoxazole group . It has been synthesized in several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole .
Synthesis Analysis
The synthesis of this compound involves several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole . The yield was reported to be 40%, with a melting point of 158–159 °C .Molecular Structure Analysis
The molecular formula of the compound is C22H17N3O4. The compound was characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .Chemical Reactions Analysis
The compound was synthesized in several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole . Further reaction with substituted 3- (2-bromo acetyl) coumarins under simple reaction conditions formed the title products .Physical and Chemical Properties Analysis
The compound has a molecular weight of 387.395. The yield was reported to be 40%, with a melting point of 158–159 °C . The compound was characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .Mechanism of Action
Target of Action
Compounds containing the5-methylisoxazol-3-yl moiety have been found to exhibit a wide spectrum of biological activity . They have been used in the search for therapeutic agents against various forms of dementia, particularly Alzheimer’s disease, among full and partial agonists of muscarinic acetylcholine receptors .
Mode of Action
It is known that compounds containing the5-methylisoxazol-3-yl moiety can interact with various receptors and enzymes, leading to a range of biological effects .
Biochemical Pathways
It is known that compounds containing the5-methylisoxazol-3-yl moiety can affect a variety of biochemical pathways, leading to their broad spectrum of biological activity .
Result of Action
Compounds containing the5-methylisoxazol-3-yl moiety have been found to exhibit a wide range of biological activities, including potential analgesic activity and potential nonsteroidal anti-inflammatory activity .
Properties
IUPAC Name |
7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-3-14-9-10-17-16(12-14)21(26)19-20(15-7-5-4-6-8-15)25(23(27)22(19)28-17)18-11-13(2)29-24-18/h4-12,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPNAXMOHGGCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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